molecular formula C11H23Cl2N3O B7970029 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate

Cat. No.: B7970029
M. Wt: 284.22 g/mol
InChI Key: JQBIRXFMRCUDRA-UHFFFAOYSA-N
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Description

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C11H19N3·2HCl·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate typically involves the reaction of 2-methyl-1H-imidazole with 2-chloroethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine moiety can interact with receptor proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[2-(2-methylimidazol-1-yl)ethyl]piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH.H2O/c1-10-12-7-9-14(10)8-5-11-4-2-3-6-13-11;;;/h7,9,11,13H,2-6,8H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBIRXFMRCUDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCCCN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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